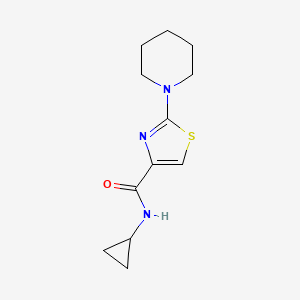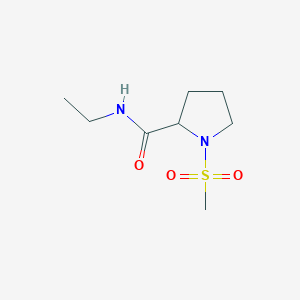
Morpholino(2-piperidino-1,3-thiazol-4-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Morpholino(2-piperidino-1,3-thiazol-4-yl)methanone, also known as MPTM, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. MPTM is a thiazole derivative that has been synthesized using various methods, and its mechanism of action has been studied extensively.
Mécanisme D'action
Morpholino(2-piperidino-1,3-thiazol-4-yl)methanone exerts its biological effects by binding to specific proteins and interfering with their function. Morpholino(2-piperidino-1,3-thiazol-4-yl)methanone has been shown to bind to the hydrophobic pocket of the MDM2 protein, which prevents the interaction between MDM2 and p53. This leads to the stabilization and activation of p53, which induces cell cycle arrest and apoptosis. Morpholino(2-piperidino-1,3-thiazol-4-yl)methanone has also been shown to bind to the amyloid-beta peptide, which is implicated in the pathogenesis of Alzheimer's disease, and inhibit its aggregation.
Biochemical and Physiological Effects:
Morpholino(2-piperidino-1,3-thiazol-4-yl)methanone has been shown to have various biochemical and physiological effects, including the induction of cell cycle arrest and apoptosis, the inhibition of protein-protein interactions, and the modulation of protein function. Morpholino(2-piperidino-1,3-thiazol-4-yl)methanone has also been shown to have anti-inflammatory and antioxidant properties, which may be useful in the treatment of various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
Morpholino(2-piperidino-1,3-thiazol-4-yl)methanone has several advantages for lab experiments, including its high purity and stability, its ability to selectively inhibit protein-protein interactions, and its potential as a drug candidate. However, Morpholino(2-piperidino-1,3-thiazol-4-yl)methanone also has some limitations, including its low solubility in aqueous solutions and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for the research on Morpholino(2-piperidino-1,3-thiazol-4-yl)methanone, including the identification of new protein targets for the treatment of various diseases, the development of new synthetic methods for the production of Morpholino(2-piperidino-1,3-thiazol-4-yl)methanone, and the optimization of its pharmacokinetic properties. The use of Morpholino(2-piperidino-1,3-thiazol-4-yl)methanone as a drug candidate for the treatment of cancer and neurodegenerative diseases is also an area of active research.
Conclusion:
Morpholino(2-piperidino-1,3-thiazol-4-yl)methanone is a thiazole derivative that has gained significant attention in recent years due to its potential applications in scientific research. Morpholino(2-piperidino-1,3-thiazol-4-yl)methanone has been synthesized using various methods, and its mechanism of action has been studied extensively. Morpholino(2-piperidino-1,3-thiazol-4-yl)methanone has been shown to have various biochemical and physiological effects, including the induction of cell cycle arrest and apoptosis, the inhibition of protein-protein interactions, and the modulation of protein function. Morpholino(2-piperidino-1,3-thiazol-4-yl)methanone has several advantages for lab experiments, including its high purity and stability, its ability to selectively inhibit protein-protein interactions, and its potential as a drug candidate. The future directions for the research on Morpholino(2-piperidino-1,3-thiazol-4-yl)methanone include the identification of new protein targets, the development of new synthetic methods, and the optimization of its pharmacokinetic properties.
Méthodes De Synthèse
Morpholino(2-piperidino-1,3-thiazol-4-yl)methanone can be synthesized using various methods, including the reaction of 2-piperidinethiol with chloroacetyl chloride, followed by the reaction with 2-aminothiazole. Another method involves the reaction of 2-piperidinethiol with chloroacetyl chloride, followed by the reaction with thiosemicarbazide and the cyclization of the resulting product. The synthesis of Morpholino(2-piperidino-1,3-thiazol-4-yl)methanone has been reported in several studies, and the purity of the compound has been confirmed using various analytical techniques.
Applications De Recherche Scientifique
Morpholino(2-piperidino-1,3-thiazol-4-yl)methanone has been used in various scientific research applications, including the study of protein-protein interactions, the identification of protein targets, and the development of new drugs. Morpholino(2-piperidino-1,3-thiazol-4-yl)methanone has been shown to inhibit the interaction between the p53 tumor suppressor protein and the MDM2 oncoprotein, which has been implicated in various types of cancer. Morpholino(2-piperidino-1,3-thiazol-4-yl)methanone has also been used to identify new protein targets for the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Propriétés
IUPAC Name |
morpholin-4-yl-(2-piperidin-1-yl-1,3-thiazol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O2S/c17-12(15-6-8-18-9-7-15)11-10-19-13(14-11)16-4-2-1-3-5-16/h10H,1-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SATQKISPGBGLPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC(=CS2)C(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[2-(Piperidin-1-YL)-1,3-thiazole-4-carbonyl]morpholine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-(2-chlorophenyl)-3-[(2-methyl-1H-imidazol-1-yl)methyl]-1,2,4-oxadiazole](/img/structure/B7548623.png)

![5-acetyl-N-(3,5-dimethoxyphenyl)-6,7-dihydro-4H-thieno[3,2-c]pyridine-2-sulfonamide](/img/structure/B7548637.png)
![5-acetyl-N-cyclopentyl-6,7-dihydro-4H-thieno[3,2-c]pyridine-2-sulfonamide](/img/structure/B7548643.png)
![ethyl 3-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-2-(4-methylphenyl)-4-oxo-4,5,6,8-tetrahydropyrido[3,4-d]pyrimidine-7(3H)-carboxylate](/img/structure/B7548648.png)
![Morpholino[2-(1-pyrrolidinyl)-1,3-thiazol-4-yl]methanone](/img/structure/B7548660.png)
![N-1,3-benzothiazol-2-yl-1-[2-(4-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]piperidine-4-carboxamide](/img/structure/B7548662.png)
![5-acetyl-N-benzyl-6,7-dihydro-4H-thieno[3,2-c]pyridine-2-sulfonamide](/img/structure/B7548665.png)

![N-[4-(1H-imidazol-1-yl)benzyl]nicotinamide](/img/structure/B7548684.png)
![N~1~-[2-(3-ethyl-8-methyl-4-oxo-3,4-dihydro-2-quinazolinyl)ethyl]benzamide](/img/structure/B7548686.png)
![N-[(4-imidazol-1-ylphenyl)methyl]cyclopropanecarboxamide](/img/structure/B7548700.png)
